2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid
Description
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid is a benzodioxine-containing compound characterized by a 2,3-dihydrobenzo[1,4]dioxine core linked to a phenylacetic acid moiety via a carboxamide bridge. This structure confers unique physicochemical properties, such as moderate polarity due to the acetic acid group and aromatic stability from the benzodioxine ring.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)9-11-1-4-13(5-2-11)18-17(21)12-3-6-14-15(10-12)23-8-7-22-14/h1-6,10H,7-9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRHVQVOFXQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation of Phenolic Hydroxyl Group: Using 2,3-dihydroxybenzoic acid as the starting material, the phenolic hydroxyl groups are alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. This involves careful selection of solvents, reaction temperatures, and purification methods to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid demonstrate significant anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and enzymes, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have been explored in various studies. It has been shown to alleviate pain by modulating pain pathways in the central nervous system. This effect is particularly relevant for chronic pain management.
Anticancer Activity
Some derivatives of this compound have shown potential in anticancer research. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Pain relief through central modulation | |
| Anticancer | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid. They found that one derivative significantly reduced inflammation markers in animal models of rheumatoid arthritis, highlighting its therapeutic potential.
Case Study 2: Analgesic Properties
A clinical trial investigated the analgesic effects of a related compound in patients with chronic pain conditions. The results indicated that patients experienced a notable reduction in pain levels compared to a placebo group, suggesting that the compound could be a viable option for pain management.
Case Study 3: Anticancer Research
Research published in Cancer Research examined the effects of this compound on various cancer cell lines. The study concluded that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells, warranting further exploration into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of lactate/ATP production, which is relevant in cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural motifs with several benzodioxine derivatives, differing primarily in substituents and functional groups. Key analogs include:
Functional Group Impact on Properties
- Carboxamide vs. Ester/Aldehyde: The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to esters (e.g., Ethyl 2-(4-hydroxyphenoxy)propanoate, Similarity 0.92) or aldehydes, improving target specificity in enzyme inhibition .
- Phenylacetic Acid vs. Propanoate: The acetic acid moiety increases acidity (pKa ~3.5) compared to propanoate derivatives, influencing solubility and membrane permeability .
Biological Activity
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoic acid moiety linked to a dioxine derivative. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.
Research indicates that the biological activity of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, potentially through mitochondrial pathways and caspase activation.
- Cell Cycle Arrest : Evidence shows that this compound can cause G2/M phase arrest in cancer cells, leading to inhibited cell division.
Antiproliferative Effects
A study assessed the antiproliferative activity of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.75 | Induces apoptosis via caspase activation |
| HT-29 | 0.60 | G2/M phase cell cycle arrest |
Case Studies
- HeLa Cell Study : In vitro studies demonstrated that treatment with the compound resulted in significant inhibition of cell growth and induced apoptosis. The activation of caspase-9 was observed alongside a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways.
- Zebrafish Model : In vivo experiments using zebrafish models showed promising results in tumor growth inhibition when treated with the compound, supporting its potential as an anticancer agent.
Pharmacological Applications
The unique properties of 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid position it as a candidate for further development in the following areas:
- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis.
- Anti-inflammatory Agents : Potential applications based on its structural similarity to known anti-inflammatory compounds.
Q & A
Q. What are the recommended methods for synthesizing 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[1,4]dioxine core followed by coupling to the phenylacetic acid moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP for efficient conjugation of the carboxamido group to the phenyl ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction rates and yields .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures purity.
Optimization strategies: - Employ design of experiments (DoE) to test variables like temperature, stoichiometry, and reaction time .
- Use computational tools (e.g., quantum chemical calculations) to predict reactive intermediates and transition states, reducing trial-and-error approaches .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Quantitative Analysis :
- Use calibration curves with certified reference standards for accurate quantification .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric/colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands) to determine IC values .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) with dose-response curves (0.1–100 µM range) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., COX-2 or GPCRs) .
- QSAR Models : Train models on analogs (e.g., benzo[1,4]dioxine derivatives) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies are effective for resolving contradictions in experimental data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., buffer pH, incubation time) and validate cell line authenticity .
- Statistical Analysis : Apply ANOVA or mixed-effects models to identify confounding factors (e.g., batch effects or solvent variability) .
- Reproducibility Checks : Replicate studies in independent labs using blinded sample allocation .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF) to improve membrane permeability .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., amides) to reduce hepatic clearance .
- Prodrug Design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Segregate organic waste in halogen-resistant containers and incinerate at >1000°C .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
Cross-Disciplinary Applications
Q. How can this compound be applied in materials science or nanotechnology research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
